1-azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane
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Overview
Description
1-azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane is a complex organic compound featuring a bicyclic structure. This compound is notable for its azido and sulfonyl functional groups, which contribute to its unique chemical properties and reactivity. The bicyclic framework provides a rigid structure, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 1-azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the azidoheteroarylation of [1.1.1]propellane, where an azido radical is generated from the interaction of PIDA (phenyliodine diacetate) and TMSN3 (trimethylsilyl azide). This radical then selectively adds to the propellane framework, forming a carbon-centered radical intermediate that reacts with a heterocycle to produce the desired azide-containing bicyclic compound . Industrial production methods may involve similar steps but are optimized for larger scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions: The azido group is also reactive in [3+2] cycloaddition reactions, forming triazoles when reacted with alkynes or alkenes.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The sulfonyl group can undergo oxidation reactions, potentially forming sulfonic acids or other oxidized derivatives.
Scientific Research Applications
1-azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the synthesis of high-energy materials and other specialized chemicals
Mechanism of Action
The mechanism of action of 1-azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane involves its reactive functional groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications. The sulfonyl group can participate in electrophilic reactions, adding to the compound’s versatility in synthetic chemistry .
Comparison with Similar Compounds
Similar compounds to 1-azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane include other azido-substituted bicyclic compounds and sulfonyl-containing bicyclic structures. These compounds share similar reactivity patterns but differ in their specific functional groups and overall molecular architecture. Examples include:
1-azido-3-heteroaryl bicyclo[1.1.1]pentanes: These compounds also feature an azido group and a bicyclic framework but differ in the specific heteroaryl substituents.
Bicyclo[3.1.1]heptane derivatives: These compounds may contain various functional groups, such as nitro or amino groups, and are studied for their high-energy density and stability.
Properties
CAS No. |
2751610-50-9 |
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Molecular Formula |
C13H16N4O2S |
Molecular Weight |
292.4 |
Purity |
95 |
Origin of Product |
United States |
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